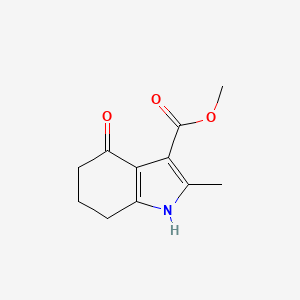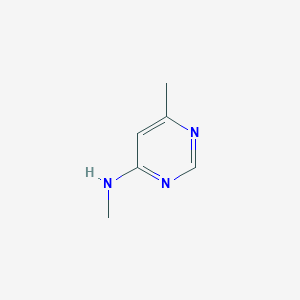
N,6-dimethylpyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of N,6-dimethylpyrimidin-4-amine-based compounds has been reported in several studies. For instance, one study reported the synthesis and growth of new organic 2-amino-4,6-dimethylpyrimidinium trifluoroacetate (AMPTF) single crystals for nonlinear optical (NLO) applications . Another study reported the synthesis of new N,N-dimethylpyridin-4-amine (DMAP) based ionic liquids as efficient catalysts for the facile synthesis of indoles and 1H-tetrazoles .Molecular Structure Analysis
While specific structural analysis of this compound was not found, a study on N,N-dimethylpyridin-4-amine (DMAP) based ionic liquids provided insights into the structural and transport properties of these ionic liquids .Physical And Chemical Properties Analysis
This compound is a solid substance . More detailed physical and chemical properties were not found in the search results.Aplicaciones Científicas De Investigación
Antifungal Applications
N,6-dimethylpyrimidin-4-amine derivatives have been investigated for their antifungal properties. A study by Jafar et al. (2017) synthesized compounds such as 4-methoxy-N, N-dimethyl-6-(phenylthio) pyrimidin-2-amine and tested them against fungi like Aspergillus terreus and Aspergillus niger. These compounds exhibited effective antifungal activity, suggesting their potential development into antifungal agents (Jafar, Mahdi, Hadwan, & AlameriAmeer, 2017).
Antiangiogenic Potential
Research by Jafar and Hussein (2021) explored the antiangiogenic effects of synthetic compounds derived from 4-chloro-6-methoxy- N,N -dimethyl pyrimidin-2-amine. Through molecular docking studies, these compounds showed significant potential in binding energy, comparable to reference drugs, highlighting their promise as antiangiogenic agents (Jafar & Hussein, 2021).
Heterocyclic Chemistry
In the field of heterocyclic chemistry, this compound serves as a crucial intermediate. Hamama et al. (2012) demonstrated its role in the synthesis of substituted pyrimido[4,5-d]pyrimidones, contributing to the diversification of heterocyclic compounds (Hamama, Ismail, Al-Saman, & Zoorob, 2012).
Synthesis of Heterobicycles
Kowalewski et al. (1981) researched the synthesis of heterobicycles like 4,5'-bipyrimidines using N,N-dimethylpyrimidin derivatives. These compounds have potential applications in amplifying the effects of pharmaceuticals like phleomycin (Kowalewski, Strekowski, Szajda, Walenciak, & Brown, 1981).
Glycomic Analysis
Chen et al. (2018) extended the use of dimethyl pyrimidinyl ornithine (DiPyrO) tags for glycomic analysis. This innovative approach enhances the sensitivity and accuracy of quantifying N-linked glycans, crucial for biological and medical research (Chen, Feng, Frost, Zhong, Buchberger, Johnson, Xu, Kim, Puccetti, Diamond, Ikonomidou, & Li, 2018).
Safety and Hazards
The safety data sheet for a related compound, 2-Amino-4,6-dimethylpyrimidine, indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to handle this compound with appropriate personal protective equipment and to avoid breathing its dust, fume, gas, mist, vapors, or spray .
Mecanismo De Acción
Target of Action
N,6-dimethylpyrimidin-4-amine is a compound that primarily targets the nucleophilic sites of other molecules . This compound, due to its structure, can be deprotonated quite easily because the conjugated base is stabilized by resonance . This allows it to act as a nucleophile, attacking the carbon of an aldehyde .
Mode of Action
The mode of action of this compound involves its interaction with its targets through nucleophilic attack . The compound can be deprotonated, forming a conjugated base that is stabilized by resonance . This base can then act as a nucleophile, attacking the carbon of an aldehyde .
Biochemical Pathways
It is known that the compound can act as a nucleophile, suggesting that it may be involved in reactions such as aldol condensations .
Action Environment
It is known that the compound can act as a nucleophile, suggesting that it may be sensitive to factors that affect nucleophilic reactions .
Propiedades
IUPAC Name |
N,6-dimethylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-5-3-6(7-2)9-4-8-5/h3-4H,1-2H3,(H,7,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMVSFAWGBMGRFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(1-Methylindol-3-yl)-1-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2630524.png)
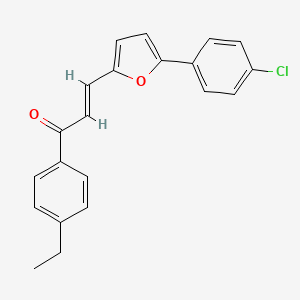
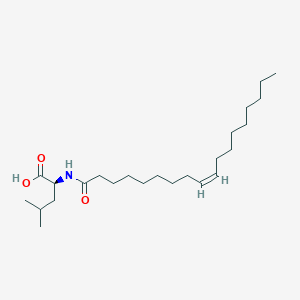
![3-Cyclopropyl-1-[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2630533.png)
![2-amino-1-(3-methoxypropyl)-N-(3-methylbutyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide](/img/structure/B2630534.png)
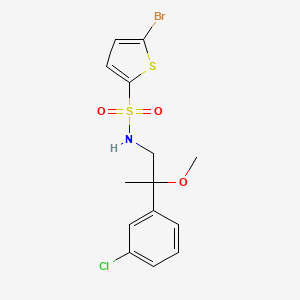
![4-({[(1-Methylpyrazol-4-yl)methyl]amino}methyl)benzoic acid](/img/structure/B2630536.png)
![3-methyl-2-oxo-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2630537.png)
![(E)-3-(1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2630539.png)
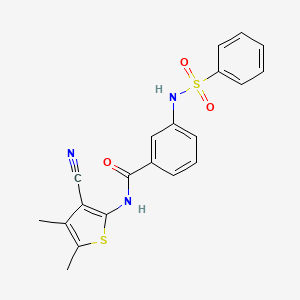
![3-chloro-N-[3-(morpholin-4-yl)propyl]-1-benzothiophene-2-carboxamide](/img/structure/B2630541.png)
![N-cyclopentyl-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2630543.png)
![N-(2,3-dimethylphenyl)-2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2630544.png)
